Tert-butyl 2-chloro-4-iodophenylcarbamate
Overview
Description
Tert-butyl 2-chloro-4-iodophenylcarbamate: is a versatile organic compound with the molecular formula C11H13ClINO2 . It is characterized by the presence of a tert-butyl group, a chlorine atom, and an iodine atom on a phenyl ring, which is further connected to a carbamate group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-chloro-4-iodoaniline as the starting material.
Reaction Steps: The aniline derivative undergoes a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the carbamate group.
Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches using large-scale reactors to ensure consistency and quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding phenols or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to an iodide, altering the compound's reactivity.
Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Phenols and carboxylic acids.
Reduction Products: Iodides.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2-chloro-4-iodophenylcarbamate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Tert-butyl 2-chloro-4-hydroxyphenylcarbamate: Similar structure but with a hydroxyl group instead of iodine.
Tert-butyl 2-chloro-4-methoxyphenylcarbamate: Similar structure but with a methoxy group instead of iodine.
Uniqueness: Tert-butyl 2-chloro-4-iodophenylcarbamate stands out due to the presence of the iodine atom, which imparts unique chemical reactivity and potential biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound in research and development.
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Properties
IUPAC Name |
tert-butyl N-(2-chloro-4-iodophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClINO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFIBNWGDHIDNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700571 | |
Record name | tert-Butyl (2-chloro-4-iodophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871476-61-8 | |
Record name | tert-Butyl (2-chloro-4-iodophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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